molecular formula C10H14N4O2 B14865351 1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14865351
M. Wt: 222.24 g/mol
InChI Key: HFBDBBJAAICHQB-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a propyl chain, and a tetrahydropyrimidine ring with dioxo and carbonitrile functionalities. Its diverse chemical properties make it a valuable subject of study in synthetic chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which 1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, which are crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its tetrahydropyrimidine ring and the combination of dioxo and carbonitrile functionalities. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1-[2-(dimethylamino)propyl]-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C10H14N4O2/c1-7(13(2)3)5-14-6-8(4-11)9(15)12-10(14)16/h6-7H,5H2,1-3H3,(H,12,15,16)

InChI Key

HFBDBBJAAICHQB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C(=O)NC1=O)C#N)N(C)C

Origin of Product

United States

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